molecular formula C13H8N2O7 B048165 Bis(4-nitrophenyl) carbonate CAS No. 5070-13-3

Bis(4-nitrophenyl) carbonate

Cat. No.: B048165
CAS No.: 5070-13-3
M. Wt: 304.21 g/mol
InChI Key: ACBQROXDOHKANW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(4-nitrophenyl) carbonate primarily targets amino acids and amines . It is used as a reagent for the preparation of activated 4-nitrophenyl esters of N-protected amino acids . These esters are crucial in peptide synthesis, serving as intermediates in the formation of peptide bonds.

Mode of Action

The compound interacts with its targets through a process known as carbonylation . In this reaction, this compound reacts with amines or amino acids to form symmetrical and unsymmetrical ureas . This reaction is facilitated by the presence of a catalyst .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptide synthesis pathway . The compound serves as a peptide coupling reagent, facilitating the formation of peptide bonds between amino acids. This is crucial for the synthesis of proteins, which are essential for numerous biological functions.

Pharmacokinetics

It is known that the compound is soluble in chloroform and tetrahydrofuran , suggesting that it may be well-absorbed in environments where these solvents are present.

Result of Action

The primary result of the action of this compound is the formation of 4-nitrophenyl esters of N-protected amino acids and symmetrical and unsymmetrical ureas . These compounds are crucial intermediates in peptide synthesis, facilitating the formation of peptide bonds and ultimately leading to the synthesis of proteins.

Action Environment

The action of this compound is influenced by several environmental factors. The compound is sensitive to moisture , suggesting that its stability and efficacy may be reduced in humid environments. Additionally, the compound’s reactivity may be influenced by the presence of certain solvents, as it is soluble in chloroform and tetrahydrofuran . Finally, the compound’s reactivity may be enhanced by the presence of a catalyst .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: Bis(4-nitrophenyl) carbonate is unique due to its high reactivity and versatility in forming both symmetrical and unsymmetrical ureas and esters. Its nitrophenyl groups significantly enhance its electrophilicity, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

bis(4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8N2O7/c16-13(21-11-5-1-9(2-6-11)14(17)18)22-12-7-3-10(4-8-12)15(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBQROXDOHKANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198755
Record name Bis(4-nitrophenyl)carbonate
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Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5070-13-3
Record name Bis(4-nitrophenyl) carbonate
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Record name Bis(4-nitrophenyl)carbonate
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Record name Bis(4-nitrophenyl) carbonate
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Record name Bis(4-nitrophenyl)carbonate
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Record name Bis(p-nitrophenyl) carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Bis(4-nitrophenyl) carbonate?

A1: this compound has the molecular formula C13H8N2O7 and a molecular weight of 304.22 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy to characterize BNPC. [, ] These techniques provide insights into the vibrational modes of the molecule, aiding in structural analysis.

Q3: How does this compound activate hydroxyl groups in supports for enzyme immobilization?

A3: BNPC reacts with hydroxyl groups on supports like Sepharose Cl-4B and Fractogel HW75F under anhydrous conditions. [, ] This reaction forms reactive carbonate esters on the support surface, enabling covalent immobilization of enzymes like Protein A, urease, β-galactosidase, glucose oxidase, and trypsin. [, ]

Q4: Can this compound be used for synthesizing other compounds?

A4: Yes, BNPC serves as a versatile reagent in various synthetic applications. It acts as a coupling agent in peptide synthesis, [, , ] enables the formation of carbamate-linked cytosines, [] and facilitates the synthesis of acyclic adenine 8,N-anhydronucleosides. []

Q5: How does this compound contribute to Lithium-Sulfur battery technology?

A5: When used as an additive in the electrolyte of Lithium-Sulfur batteries, BNPC reacts with soluble lithium polysulfides (Li2Sx). [] This reaction generates insoluble polysulfides, effectively suppressing polysulfide dissolution – a major challenge hindering the performance of these batteries.

Q6: What is the role of this compound in polymer synthesis?

A6: BNPC acts as a monomer in the synthesis of optically active polycarbonates. [, ] It reacts with diols, such as those derived from binaphthol or spirobifluorene, to form polycarbonates with unique chiral properties and potential applications in materials science.

Q7: What is the mechanism of aminolysis of this compound?

A7: The aminolysis of BNPC with secondary alicyclic amines proceeds through a concerted mechanism. [] This means that the bond formation with the amine and bond breaking with the leaving group occur simultaneously in a single step.

Q8: How does the reaction mechanism of this compound compare to its thionocarbonate analogs?

A8: Unlike the concerted mechanism observed for BNPC, the aminolysis of its thionocarbonate analogs, Bis(4-nitrophenyl) thionocarbonate (BNPTOC) and Methyl 4-nitrophenyl thionocarbonate (MNPTOC), proceeds through a stepwise mechanism involving a tetrahedral intermediate. []

Q9: How do micellar environments influence the hydrolysis rate of this compound?

A9: The hydrolysis rate of BNPC is affected by the type of micelles present. While cationic and zwitterionic micelles show similar inhibitory effects on the hydrolysis, anionic micelles like SDS demonstrate a more complex behavior depending on the reaction mechanism. [] Studies in microemulsions further highlight the impact of the interfacial environment on the hydrolysis kinetics. []

Q10: Have computational methods been employed to study this compound?

A10: Yes, computational chemistry techniques, such as density functional theory (DFT), are used to study BNPC. [, ] These methods help predict and understand the molecule's geometry, electronic properties, vibrational frequencies, and nonlinear optical (NLO) behavior.

Q11: Are there any alternatives to this compound for specific applications?

A11: Yes, several alternatives to BNPC exist, particularly in the context of activating hydroxyl groups for immobilization. These alternatives include p-nitrophenylacrylate, methacryloyl chloride, and the aza-arenophilic ligand. [] The choice of the most suitable reagent depends on the specific application, desired reaction conditions, and target molecule properties.

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